molecular formula C12H11N B1585565 2-Methyl-5-phenylpyridine CAS No. 3256-88-0

2-Methyl-5-phenylpyridine

Cat. No. B1585565
CAS RN: 3256-88-0
M. Wt: 169.22 g/mol
InChI Key: JXNAIOCJWBJGFQ-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyridine is a chemical compound with the linear formula C12H11N . It has a molecular weight of 169.228 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenylpyridine is represented by the linear formula C12H11N . The InChI code for this compound is 1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3 .


Chemical Reactions Analysis

The synthesis of 2-Methyl-5-phenylpyridine involves a series of chemical reactions that result in α-methylation . The reactions are carried out in a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .


Physical And Chemical Properties Analysis

2-Methyl-5-phenylpyridine has a molecular weight of 169.22200 and a density of 1.03g/cm3 . It has a boiling point of 282.9ºC at 760mmHg . The compound is in liquid form at room temperature .

Scientific Research Applications

  • Flow Chemistry

    • Application Summary : 2-Methylpyridines, including 2-Methyl-5-phenylpyridine, are synthesized using a simplified bench-top continuous flow setup . This method is greener and more efficient than conventional batch reaction protocols .
    • Method of Application : The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The starting material is progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products are collected and the solvent is removed, yielding the final product without additional work-up or purification .
    • Results : This continuous flow method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
  • Agriculture (Herbicides)

    • Application Summary : Phenylpyridine moiety-containing pyrazole derivatives, which can be synthesized from 2-Methyl-5-phenylpyridine, have been found to have herbicidal activity .
    • Method of Application : These derivatives are designed, synthesized, and identified via NMR and HRMS . Their herbicidal activities against six species of weeds are evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm² .
    • Results : Some compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Safety And Hazards

The safety information for 2-Methyl-5-phenylpyridine includes hazard statements H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

2-methyl-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAIOCJWBJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062937
Record name 2-Methyl-5-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylpyridine

CAS RN

3256-88-0
Record name 2-Methyl-5-phenylpyridine
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Record name Pyridine, 2-methyl-5-phenyl-
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Record name Pyridine, 2-methyl-5-phenyl-
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Record name 2-Methyl-5-phenylpyridine
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Record name 2-methyl-5-phenylpyridine
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Synthesis routes and methods I

Procedure details

To a cooled (−70° C.) solution of 3-phenylpyridine (1.43 mL, 10.0 mmoles) in diethyl ether (7.5 mL) is added dropwise methyllithium (LiBr complex, 1.5 M in diethyl ether, 7.33 mL, 11.0 mmoles). After letting warm to room temperature over 16 hours the reaction is cooled (0° C.) and quenched with distilled water (5 mL). The reaction is then extracted with methylene chloride, the organic layer isolated and concentrated, and the resulting residue purified by column chromatography (silica, 3:1 hexane: EtOAc) to yield the title compound as a pale yellow oil. MS(ESI) 170 (M+H)+.
Quantity
1.43 mL
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7.5 mL
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7.33 mL
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Synthesis routes and methods II

Procedure details

A suspension of 100 g of wet Raney Nickel in 1.5 L of dodecanol in a three-neck round bottom flask equipped with a Dean Stark apparatus was heated until the temperature reached 130° C., then 3-phenylpyridine (Aldrich) was added and the reaction was heated at 190°-200° C., for 6 hours. During the reaction, water was constantly eliminated. When the reaction was over, half of the dodecanol was removed by distillation. After cooling the reaction mixture to r.t., 200 mL of H2O and 400 mL of hexane were added, the mixture was shaken and the hexane layer decanted. This process was repeated several times. The combined hexane fractions were washed with 10N HCl until the disappearance of 5-phenyl-2-picoline from the organic phase. The combined aqueous layers were filtered, washed with hexane, basified with 10N NaOH, and extracted with CH2Cl2. The organic layer was washed with NH4OAc (25%), dried over MgSO4 and evaporated to dryness. The crude residue was then distilled under vacuum (100° C. at 0.1 mm of Hg) to afford the pure title product.
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1.5 L
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100 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 0° C. solution of 1.4 M MeLi in Et2O (35 mm) was added 5-phenylpyridine (4.65 g). The Et2O was distilled off almost completely and replaced by THF (15 cc) and the solution was refluxed for 1 hour. 25% aqueous NH4OAc (25 cc) was added and the mixture extracted with ethyl acetate (2×50 cc). The organic layer was washed with brine and the solvents removed in vacuo. The residue was purified by chromatography to afford the title compound. p.m.r. (CD3COCD3) δ 8.7 (d, 1H), 7.2-7.9 (m, 7H), 2.5 (s, 3H).
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Synthesis routes and methods IV

Procedure details

A solution of 3-(phenyl)pyridine (1.55 g, 10 mmol) in tetrahydrofuran (10 ml) was stirred at −78° C. and treated with methyllithium (1.4 M, 7.5 mL, 10 mmol) in ether. The resulting yellow solution was stirred for 1 h, allowed to warm to 0° C., stirred 1 h, quenched with saturated ammonium chloride, and extracted with ether. The combined organic phase was washed with water and with brine, dried (MgSO4), and concentrated in vacuo. The residue was chromatographed (silica gel, 25% ethyl acetate/hexane) to give the title compound (0.36 g).
Quantity
1.55 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-phenylpyridine
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Reactant of Route 6
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2-Methyl-5-phenylpyridine

Citations

For This Compound
24
Citations
CP Farley, EL Eliel - Journal of the American Chemical Society, 1956 - ACS Publications
… -2-methylpyridine and 2-methyl-5-phenylpyridine. Phenylacetaldehyde, propionaldehyde and … and 2-methyl-5-phenylpyridine (I) in the condensation product depended on the ratio of …
Number of citations: 42 pubs.acs.org
M Cox, M Dixon, T Lister… - Australian journal of …, 2004 - CSIRO Publishing
… Flash vacuum pyrolysis of ethyl 3-(3-methyl-5-oxo-2,5-dihydroisoxazole-2-yl)-3-phenylpropenoate yields 4ethoxy-3-hydroxy-2-methyl-5-phenylpyridine in addition to the expected …
Number of citations: 4 www.publish.csiro.au
YL Luo, YF Liu, BT Guan - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… In the reaction of deuterated 2-methyl-5-phenylpyridine (1k-d) with 1-octene, the H–D exchange between the benzylic C–D bonds and the ortho-pyridyl C–H bond was observed (…
Number of citations: 3 pubs.rsc.org
W Jo, J Kim, S Choi, SH Cho - Angewandte Chemie, 2016 - Wiley Online Library
… When 3-phenyl pyridine N-oxide was used as the substrate, a 1:1 mixture of 2-methyl-5-phenylpyridine and 2-methyl-3-phenylpyridine was obtained in 42 % yield (3 m). The current …
Number of citations: 156 onlinelibrary.wiley.com
AF Thomas, F Bassols - Journal of Agricultural and Food …, 1992 - ACS Publications
Cold-pressed Florida (Valencia) orange oil contains a series of bases, the main one of which is 3-hexylpyridine at ca. 20 ppb. Smaller amounts of 3-heptyl-, 3-octyl-, and 5-hexyl-2-…
Number of citations: 24 pubs.acs.org
J Weinstock, RG Pearson… - Journal of the American …, 1956 - ACS Publications
… , acetaldehyde and ammonia under pressure is shown to give rise to a mixture of 3,5-diphenylpyridine, 3,5-diphenyl-2-methylpyridine and 2-methyl-5-phenylpyridine. …
Number of citations: 26 pubs.acs.org
TE Smith, AJ Tomlinson, JA Mlotkiewicz… - Chemical …, 2001 - academic.oup.com
The present study analyzed 42 organic solvent extracts of scent mark pools from five dominant female common marmosets by gas chromatography (GC) and combined GC and mass …
Number of citations: 122 academic.oup.com
JJ Tian, RR Li, GX Tian, XC Wang - Angewandte Chemie, 2023 - Wiley Online Library
… Moreover, the scope could be extended to 2,3-disubstituted pyridines (3dd and 3ee) and 2-methyl-5-phenylpyridine (3ff), quinoline (3gg), isoquinoline (3hh), furo[3,2-b]pyridine (3ii), …
Number of citations: 4 onlinelibrary.wiley.com
M Zhang, Q Zhou, H Luo, ZL Tang, X Xu… - Angewandte …, 2023 - Wiley Online Library
… We also found that three 2,3-disubstituted pyridines, 2-methyl-5-phenylpyridine, quinoline, and isoquinoline were reactive, giving 2hh–2mm. Moreover, reactions of 2-alkylpyridines …
Number of citations: 7 onlinelibrary.wiley.com
W Jo, S Baek, C Hwang, J Heo, MH Baik… - Journal of the …, 2020 - ACS Publications
… The reaction of 3-phenylpyridine with 2a solely afforded 2-methyl-5-phenylpyridine (3r). When a 2,2′-bipyridine derivative such as 6-(sec-butyl)-2,2′-bipyridine was employed as a …
Number of citations: 29 pubs.acs.org

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